Tin(IV) 2,3-naphthalocyanine dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

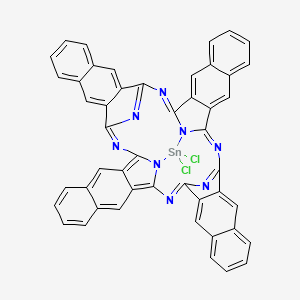

Tin(IV) 2,3-naphthalocyanine dichloride is a chemical compound that belongs to the family of phthalocyanines. These compounds are known for their intense coloration and are used in various applications, including dyes, pigments, and as catalysts in chemical reactions. This compound, in particular, is a metal phthalocyanine complex where tin is coordinated to the phthalocyanine ligand, and two chloride ions are attached to the tin center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tin(IV) 2,3-naphthalocyanine dichloride typically involves the reaction of tin(IV) chloride with 2,3-naphthalocyanine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving automated chromatography systems and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tin(IV) 2,3-naphthalocyanine dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The chloride ions can be substituted with other ligands such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or alcohols.

Major Products Formed

Oxidation: Higher oxidation state tin complexes.

Reduction: Lower oxidation state tin complexes.

Substitution: Tin complexes with different ligands replacing the chloride ions.

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment that utilizes photosensitizing agents to produce reactive oxygen species upon light activation, leading to cell death. Tin(IV) 2,3-naphthalocyanine dichloride has shown promise as a photosensitizer due to its strong absorption in the near-infrared region (NIR), which allows for deeper tissue penetration.

Case Study: Efficacy in Cancer Treatment

A study demonstrated that this compound effectively induced apoptosis in cancer cells when activated by NIR light. The compound's ability to generate singlet oxygen was crucial for its therapeutic effect, making it a candidate for further development in clinical settings .

Organic Electronics

This compound is utilized in organic electronic devices, including organic solar cells and photodiodes. Its strong optical absorption and charge transport properties make it suitable for these applications.

In biological research, this compound serves as a dye for various applications, including cellular imaging and tracking biological processes.

Case Study: Cellular Uptake and Imaging

A study focused on the cellular uptake of this compound showed that it could be effectively used as a fluorescent marker in live-cell imaging. The compound's stability and low toxicity profile make it ideal for such applications .

Coordination Chemistry

The coordination chemistry of tin(IV) compounds has garnered interest due to their ability to form stable complexes with various ligands. This compound can participate in the formation of coordination complexes that exhibit unique electronic and optical properties.

Research Findings

Recent studies have explored the synthesis of new coordination complexes involving this compound and transition metals. These complexes have potential applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of Tin(IV) 2,3-naphthalocyanine dichloride involves its ability to interact with molecular targets through coordination chemistry. The tin center can coordinate with various ligands, leading to changes in the electronic structure of the compound. This interaction can result in the generation of reactive oxygen species, which are responsible for its photodynamic and antimicrobial activities. The pathways involved include the formation of singlet oxygen and other reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Tin(IV) phthalocyanine dichloride: Similar in structure but with different substituents on the phthalocyanine ring.

Tin(IV) chloride: A simpler tin compound without the phthalocyanine ligand.

Tin(IV) bis(acetylacetonate) dichloride: Another tin complex with different ligands.

Uniqueness

Tin(IV) 2,3-naphthalocyanine dichloride is unique due to its specific phthalocyanine ligand, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring light absorption and emission, such as photodynamic therapy and dye-sensitized solar cells.

Biological Activity

Tin(IV) 2,3-naphthalocyanine dichloride (SnNcCl2) is a complex organic compound known for its unique structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₄₈H₂₄Cl₂N₈Sn

- Molecular Weight : Approximately 902.39 g/mol

- Structure : Composed of a tin(IV) ion coordinated to naphthalocyanine ligands, giving it distinct electronic properties that are crucial for its biological activity.

This compound exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. This property is particularly significant in photodynamic therapy (PDT), where the compound can induce cell death in cancerous tissues while sparing healthy cells.

Key Mechanisms:

- Singlet Oxygen Generation : Upon excitation by light, SnNcCl2 generates singlet oxygen (1O2), which is cytotoxic to cancer cells.

- Membrane Interaction : The compound can interact with cellular membranes, leading to disruption and subsequent cell death.

- Selective Accumulation : Studies suggest that SnNcCl2 preferentially accumulates in tumor cells, enhancing its therapeutic efficacy.

Photodynamic Therapy

Research indicates that SnNcCl2 can be effectively used in PDT for various cancers. The compound's ability to produce ROS upon light activation makes it a promising candidate for targeted cancer treatments.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of SnNcCl2 on several cancer cell lines. For instance:

- Breast Cancer Cells : Significant reduction in cell viability was observed when treated with SnNcCl2 under light exposure.

- Lung Cancer Cells : Similar results were noted, indicating the compound's broad-spectrum anti-cancer activity.

Research Findings and Case Studies

A summary of notable studies on the biological activity of this compound is presented below:

Comparative Analysis with Similar Compounds

To better understand the unique properties of SnNcCl2, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Tin(IV) Phthalocyanine Dichloride | Used in sensors; contains phthalocyanine ligands | Different ligand structure affects reactivity |

| Zinc(II) Phthalocyanine | Commonly used in PDT; zinc metal center | Varying metal center alters electronic properties |

| Copper(II) Naphthalocyanine | Potential catalytic activity; copper coordination | Varying metal influences catalytic behavior |

Properties

IUPAC Name |

54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.2ClH.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;;/h1-24H;2*1H;/q-2;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQMDUNOVOLBEK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H24Cl2N8Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26857-61-4 |

Source

|

| Record name | Tin(IV) 2,3-Naphthalocyanine Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.